
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The methoxy and pyridinyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- can be compared with other indole derivatives, such as:
5-Methoxyindole: Similar in structure but lacks the pyridinyl group, resulting in different chemical and biological properties.
5-Methoxy-2-methylindole: Contains a methyl group instead of a pyridinyl group, leading to variations in reactivity and applications.
5-Methoxy-2-phenyl-1H-indole:
These comparisons highlight the unique properties of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)-, particularly its enhanced reactivity and potential for diverse applications.
Properties
CAS No. |
820977-31-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-methoxy-2-(6-methoxypyridin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-6-7-12-10(8-11)9-14(16-12)13-4-3-5-15(17-13)19-2/h3-9,16H,1-2H3 |
InChI Key |
AJKQIRJBINKADM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

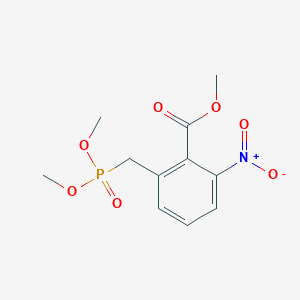
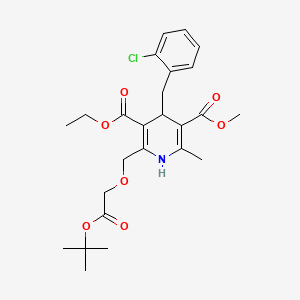



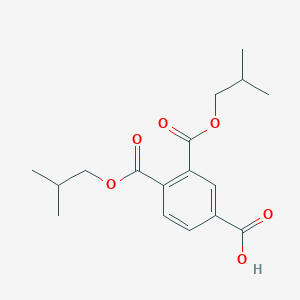
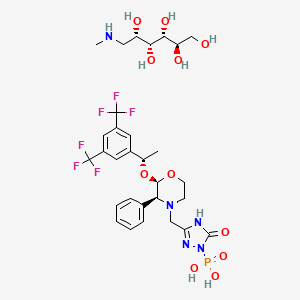
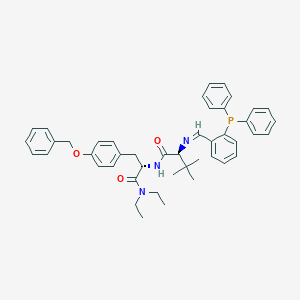
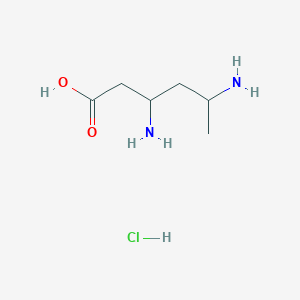
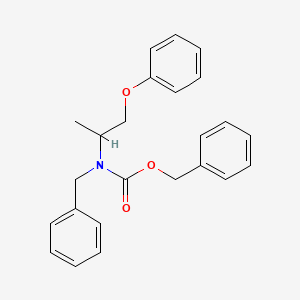
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)
